molecular formula C8H16ClF2NO B6277225 4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride CAS No. 2763755-50-4

4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No.: B6277225
CAS No.: 2763755-50-4
M. Wt: 215.7
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Description

4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and methylamino groups attached to a cyclohexanol structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves the introduction of difluoromethyl and methylamino groups onto a cyclohexanol backbone. One common method involves the reaction of cyclohexanone with difluoromethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoromethyl and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylamino groups can interact with enzymes or receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride
  • 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride

Uniqueness

4,4-difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methylamino groups on a cyclohexanol backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

2763755-50-4

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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